AChE Inhibitory Potency: 6-Methyl (Target) vs. Closest 4-Chloro Analog – A >180-Fold Difference
In a direct head-to-head comparison within the same study and assay platform, 6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one (compound 45, Series C) inhibited Electrophorus electricus AChE with an IC50 of 4.5 µM, whereas its closest analog, compound 46 (also Series C, differing only by replacement of the 6-methyl with a 6-chloro substituent while retaining the same 4-phenylpiperazinylmethyl scaffold), exhibited an IC50 of 827 µM [1]. This represents a greater than 180-fold loss of inhibitory potency resulting from a single halogen-for-methyl substitution [1].
| Evidence Dimension | AChE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 4.5 µM (compound 45, 6-methyl-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one) |
| Comparator Or Baseline | IC50 = 827 µM (compound 46, 6-chloro-4-[(4-phenylpiperazin-1-yl)methyl]-2H-chromen-2-one) |
| Quantified Difference | >180-fold more potent (827 / 4.5 ≈ 184-fold) |
| Conditions | Ellman's method; AChE from Electrophorus electricus; donepezil as reference compound [1] |
Why This Matters
This dramatic potency differential demonstrates that the 6-methyl substituent is a critical pharmacophoric feature—not an interchangeable moiety—making the target compound the rational choice over the 6-chloro analog for any AChE-focused research or screening procurement.
- [1] Zhou, X., Wang, X. B., Wang, T., & Kong, L. Y. (2008). Design, synthesis, and acetylcholinesterase inhibitory activity of novel coumarin analogues. Bioorganic & Medicinal Chemistry, 16(17), 8011–8021. View Source
